2-amino-6-(bromomethyl)-4(3H)-pteridinone
Overview
Description
Pirazmonam is a potent anti-gram-negative monobactam antibiotic. It is particularly effective against Pseudomonas aeruginosa and other Pseudomonas species. it has generally poor activity against gram-positive aerobic bacteria and anaerobic bacteria .
Preparation Methods
Pirazmonam is synthesized through a series of chemical reactions that involve the formation of its monobactam core structure. The synthetic route typically includes the following steps:
Formation of the Monobactam Core: This involves the cyclization of a suitable precursor to form the monobactam ring.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s antibacterial activity and stability.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial production methods for Pirazmonam involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Pirazmonam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pirazmonam may result in the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Pirazmonam has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of monobactam antibiotics.
Biology: It is used to investigate the mechanisms of bacterial resistance and the role of specific bacterial enzymes in antibiotic degradation.
Medicine: It is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of monobactam antibiotics.
Industry: It is used in the development of new antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
Pirazmonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to the weakening and eventual lysis of the bacterial cell wall. The compound’s high affinity for PBPs in gram-negative bacteria, particularly Pseudomonas aeruginosa, makes it highly effective against these pathogens .
Comparison with Similar Compounds
Pirazmonam is similar to other monobactam antibiotics, such as aztreonam. it is differentiated by its higher intrinsic activity against Pseudomonas aeruginosa and other Pseudomonas species. Other similar compounds include:
Aztreonam: Another monobactam antibiotic with activity against gram-negative bacteria.
BAL30072: A monobactam conjugated to a dihydroxypyridone siderophore, active against Pseudomonas aeruginosa and Acinetobacter baumannii.
MC-1: Another monobactam conjugated to a siderophore, with similar activity to BAL30072
Pirazmonam’s uniqueness lies in its high intrinsic activity against Pseudomonas species and its ability to overcome certain bacterial resistance mechanisms .
Properties
IUPAC Name |
2-amino-6-(bromomethyl)-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGUACGXTYZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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